

# Application Notes and Protocols: Aminoindanol in Enantioselective Transfer Hydrogenation of Ketones

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## Compound of Interest

Compound Name: *Aminoindanol*

Cat. No.: *B8576300*

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## Introduction

Enantiomerically pure alcohols are critical building blocks in the synthesis of pharmaceuticals and other fine chemicals. The asymmetric transfer hydrogenation of prochiral ketones offers a highly efficient and selective method for their preparation. Among the various chiral ligands developed for this transformation, cis-1-aminoindan-2-ol and its derivatives have emerged as privileged structures. Their conformational rigidity, stemming from the fused ring system, allows for the creation of a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in the reduction of a wide range of ketones.<sup>[1][2]</sup>

This document provides detailed application notes and experimental protocols for the use of **aminoindanol**-based ligands in the ruthenium-catalyzed enantioselective transfer hydrogenation of ketones.

## Catalyst System Overview

The most common and effective catalyst systems for this transformation involve a ruthenium(II) precursor and a chiral **aminoindanol**-derived ligand. A typical catalyst is generated *in situ* from a dimeric ruthenium(II) arene complex, such as  $[\text{RuCl}_2(\text{arene})]_2$ , and the desired enantiomer of

cis-1-aminoindan-2-ol. The active catalytic species is formed in the presence of a base, typically an alkali metal hydroxide or alkoxide.

**Mechanism of Action:** The reaction is believed to proceed via a Noyori-type outer-sphere mechanism.<sup>[3][4]</sup> The ruthenium complex, bearing the chiral **aminoindanol** ligand, and a hydride source (typically isopropanol or formic acid) form a ruthenium-hydride species. The ketone substrate coordinates to this complex, and the hydride is transferred to the carbonyl carbon, while a proton is transferred from the ligand's amine group to the carbonyl oxygen through a six-membered ring transition state. This concerted mechanism accounts for the high efficiency and enantioselectivity of the reaction.

## Data Presentation: Performance of Aminoindanol-based Catalysts

The following tables summarize the performance of cis-1-aminoindan-2-ol as a chiral ligand in the ruthenium-catalyzed transfer hydrogenation of various aromatic ketones.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives

Entry	Subst rate (Keto ne)	Subst Ligan d	Catal yst Precu rsor	Base	Solve nt	Time (h)	Yield (%)	ee (%)	Ref.
1	Acetophenone	(1R,2S)-Aminoisobutanol	[RuCl <sub>2</sub> (p-cymene)] <sub>2</sub>	KOH	i-PrOH	1	95	97 (S)	[1]
2	4-Chloroacetophenone	(1R,2S)-Aminoisobutanol	[RuCl <sub>2</sub> (p-cymene)] <sub>2</sub>	KOH	i-PrOH	1	98	96 (S)	[1]
3	4-Methoxyacetophenone	(1R,2S)-Aminoisobutanol	[RuCl <sub>2</sub> (p-cymene)] <sub>2</sub>	KOH	i-PrOH	2	92	98 (S)	[1]
4	2-Acetyl naphthalene	(1R,2S)-Aminoisobutanol	[RuCl <sub>2</sub> (p-cymene)] <sub>2</sub>	KOH	i-PrOH	3	94	95 (S)	[1]

Table 2: Influence of Reaction Parameters on the Reduction of Acetophenone

Entry	Ligand	Base	Temperature (°C)	Yield (%)	ee (%)	Ref.
1	(1R,2S)- Aminoindanol	KOH	25	95	97 (S)	[1]
2	(1R,2S)- Aminoindanol	KOtBu	25	96	97 (S)	[2]
3	(1R,2S)- Aminoindanol	KOH	0	85	98 (S)	[2]

## Experimental Protocols

### General Protocol for Asymmetric Transfer Hydrogenation of Aromatic Ketones

This protocol describes a general procedure for the ruthenium-catalyzed asymmetric transfer hydrogenation of an aromatic ketone using **(1R,2S)-aminoindanol** as the chiral ligand and isopropanol as both the solvent and hydrogen source.

#### Materials:

- $[\text{RuCl}_2(\text{p-cymene})]_2$  (or other suitable ruthenium precursor)
- (1R,2S)-(-)-cis-1-Amino-2-indanol
- Potassium hydroxide (KOH)
- Anhydrous isopropanol (i-PrOH)
- Aromatic ketone substrate
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

- Magnetic stirrer and heating plate

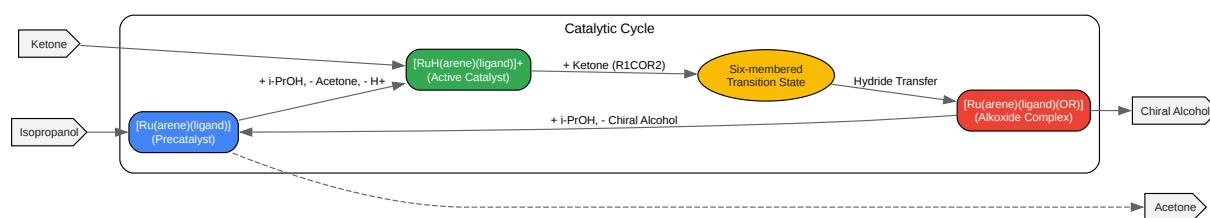
Procedure:

- Catalyst Preparation:
  - To a dry Schlenk flask under an inert atmosphere, add  $[\text{RuCl}_2(\text{p-cymene})]_2$  (0.0025 mmol, 1.0 mol%) and (1R,2S)-(-)-cis-1-Amino-2-indanol (0.005 mmol, 2.0 mol%).
  - Add anhydrous isopropanol (5 mL).
  - Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the catalyst complex. The solution should turn a deep red or purple color.
- Reaction Setup:
  - In a separate flask, dissolve the aromatic ketone (1.0 mmol, 100 mol%) in anhydrous isopropanol (5 mL).
  - Prepare a 0.1 M solution of KOH in anhydrous isopropanol.
- Hydrogenation Reaction:
  - To the catalyst solution, add the ketone solution via syringe.
  - Add the 0.1 M KOH solution in isopropanol (0.1 mL, 0.01 mmol, 1.0 mol%).
  - Heat the reaction mixture to the desired temperature (typically reflux,  $\sim 82^\circ\text{C}$ ) and stir.
  - Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up and Purification:
  - Once the reaction is complete, cool the mixture to room temperature.
  - Quench the reaction by adding a few drops of water.
  - Remove the solvent under reduced pressure.

- Extract the residue with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo.
- Purify the crude alcohol product by flash column chromatography on silica gel.
- Analysis:
  - Determine the enantiomeric excess (ee) of the purified alcohol by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

## Visualizations

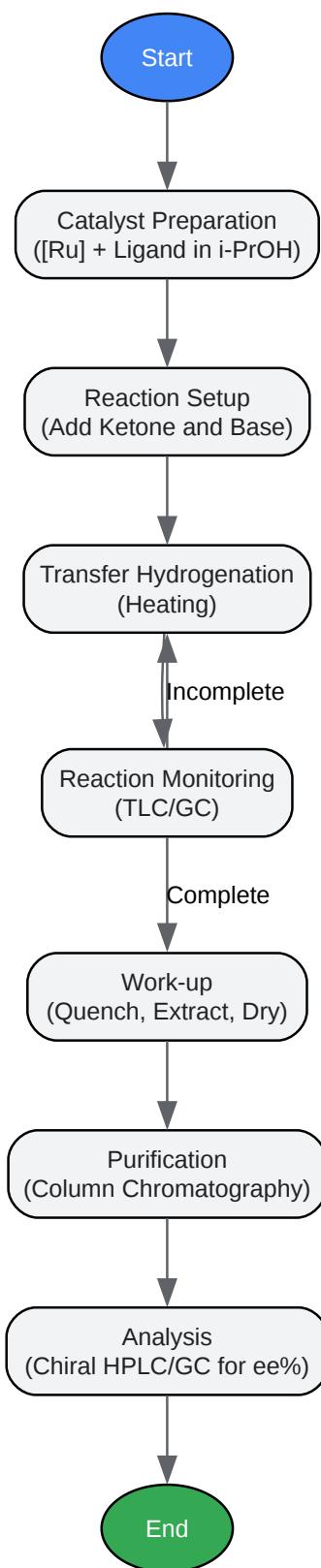
### Catalytic Cycle of Transfer Hydrogenation



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Caption: Catalytic cycle for the Ru-catalyzed transfer hydrogenation of a ketone.

## Experimental Workflow



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Caption: General workflow for the enantioselective transfer hydrogenation experiment.

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## References

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